N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline
Description
Properties
Molecular Formula |
C16H15ClN4 |
|---|---|
Molecular Weight |
298.77 g/mol |
IUPAC Name |
N-[[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-methylaniline |
InChI |
InChI=1S/C16H15ClN4/c1-11-2-8-14(9-3-11)18-10-15-19-16(21-20-15)12-4-6-13(17)7-5-12/h2-9,18H,10H2,1H3,(H,19,20,21) |
InChI Key |
JEVQEEIQXUHXSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through nucleophilic substitution reactions.
Introduction of the Methylaniline Moiety: The methylaniline moiety is attached via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole derivatives exhibit diverse bioactivities depending on substituents and structural variations. Below is a comparative analysis of N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline with structurally related compounds from the literature:
Table 1: Structural and Functional Group Comparisons
Key Observations
Structural Variations: The target compound lacks sulfur-containing functional groups (e.g., thione or thiol) present in analogs like 6h and 4, which may reduce its hydrogen-bonding capacity and alter solubility .
Spectroscopic Data :
- IR Spectroscopy : The target compound’s IR spectrum would lack the C=S stretch (~1243 cm⁻¹) seen in 6h but may show C=N stretches near 1631 cm⁻¹, consistent with triazole rings.
- NMR : The methylene bridge (-CH2-) in the target compound would resonate near δ 3.5–4.0 ppm, similar to the -CH2- linkage in 7d (δ 4.15 ppm) .
Elemental Analysis :
- The target compound’s calculated C/H/N percentages would differ from 6h (C: 63.15%, H: 3.98%, N: 3.74%) due to the absence of sulfur and the presence of methylaniline .
Table 2: Physicochemical and Spectral Data Comparison
Research Implications
Biological Activity
N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Synthesis
The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-chlorobenzohydrazide with suitable precursors under specific conditions to yield the desired triazole structure.
Synthetic Route Example
A common synthetic pathway includes:
- Formation of Hydrazone: Reacting 4-chlorobenzohydrazide with an appropriate alkyl halide.
- Cyclization: Under acidic or basic conditions to form the triazole ring.
- Final Modifications: Introducing the aniline moiety through nucleophilic substitution.
Anticancer Activity
Several studies have reported on the anticancer properties of triazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.88 | Induction of apoptosis and cell cycle arrest |
| A375 | 4.2 | Inhibition of cyclin-dependent kinases (CDK) |
| HCT116 | <10 | Disruption of DNA synthesis |
Antimicrobial Properties
The compound also exhibits antimicrobial activity, particularly against fungal strains. The presence of the triazole ring is crucial for its antifungal efficacy as it inhibits ergosterol synthesis in fungal cell membranes.
3. Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Key findings include:
- The chlorophenyl group enhances binding affinity to biological targets.
- The methyl group at position 4 of the aniline moiety increases lipophilicity, facilitating better membrane penetration.
- Variations in substituents on the phenyl ring significantly affect anticancer potency.
Study 1: Antitumor Efficacy
In a recent study by Huang et al., this compound was evaluated for its antitumor effects on various cancer cell lines. The results indicated significant inhibition of cell growth with an IC50 value of approximately 2 µM against MCF-7 cells.
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of this compound against Candida species. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating potential as a therapeutic agent in treating fungal infections.
Q & A
Basic: What are the key steps and optimal conditions for synthesizing N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions.
- Step 2: Alkylation of the triazole nitrogen with a chloromethyl-aniline derivative.
- Step 3: Purification via column chromatography or recrystallization.
Optimal Conditions:
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of reactive intermediates .
- Control reaction temperatures (e.g., 60–80°C for cyclization) and monitor pH to minimize side reactions .
- Yield optimization requires stoichiometric balancing of reagents and slow addition of alkylating agents .
Example Data from Analogous Syntheses:
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-(((5-(4-Chlorophenyl)... | 72 | 168–170 |
| 5-(4-chlorophenyl)... | 81 | 163–165 |
| (Adapted from ) |
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR): For structural elucidation of protons (¹H) and carbons (¹³C). Displacement of aromatic protons (δ 7.2–7.5 ppm) and triazole carbons (δ 150–160 ppm) confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for aniline) .
- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity .
Advanced: How can researchers address contradictions in spectroscopic data during structural characterization?
Answer:
Contradictions (e.g., unexpected NMR shifts or HRMS adducts) require:
- Cross-Validation: Combine multiple techniques (e.g., 2D NMR, IR, and elemental analysis) to resolve ambiguities .
- Impurity Analysis: Use HPLC to detect byproducts; recrystallize or repurify if impurities exceed 5% .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .
Case Study: In a triazole derivative, an anomalous ¹³C NMR signal at δ 170 ppm initially suggested a carbonyl group. DFT modeling revealed it was a deshielded triazole carbon, resolving the misinterpretation .
Advanced: What strategies optimize the compound’s solubility for in vitro bioactivity assays?
Answer:
- Structural Modifications: Introduce hydrophilic groups (e.g., sulfonyl or hydroxyl) to the aniline or triazole moiety to enhance aqueous solubility .
- Co-Solvent Systems: Use DMSO-water mixtures (e.g., 10% DMSO) while ensuring solvent compatibility with biological assays .
- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to improve bioavailability without altering its core structure .
Note: Solubility limitations in polar solvents (e.g., water) are common due to the compound’s hydrophobic aryl and triazole groups .
Basic: What functional group reactions are relevant for derivatizing this compound?
Answer:
Key reactions include:
- Triazole Alkylation/Sulfonation: React with alkyl halides or sulfonyl chlorides to modify the triazole’s N-1 position .
- Aniline Diazotization: Form diazonium salts for coupling with aromatic amines or phenols to create azo derivatives .
- Reductive Amination: Introduce substituents to the methylaniline group using aldehydes/ketones and reducing agents (e.g., NaBH₃CN) .
Example: Sulfonation of the triazole ring with chlorosulfonic acid yields sulfonamide derivatives with enhanced biological activity .
Advanced: How to design experiments to elucidate the compound’s mechanism of action in anticancer research?
Answer:
- Apoptosis Assays: Use flow cytometry with Annexin V/PI staining to quantify cell death in cancer lines (e.g., MCF-7) .
- Kinase Profiling: Screen against kinase panels (e.g., EGFR, VEGFR) to identify molecular targets .
- Molecular Docking: Model interactions with proteins (e.g., Bcl-2) to predict binding modes and guide mutagenesis studies .
Data Interpretation: If cytotoxicity is observed without kinase inhibition, investigate off-target effects (e.g., DNA intercalation) via comet assays .
Advanced: How to resolve low yields in the final alkylation step of the synthesis?
Answer:
- Optimize Reaction Conditions: Increase reaction time (e.g., 24–48 hours) and use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to accelerate alkylation .
- Byproduct Trapping: Add scavengers (e.g., molecular sieves) to absorb water or HCl generated during the reaction .
Basic: What crystallographic data are available for structural analogs, and how can they guide research?
Answer:
- X-ray Diffraction: Analogs like 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ( ) reveal planar triazole rings and bond lengths (e.g., C-N: 1.33 Å), aiding in conformational analysis.
- Applications: Use crystallographic data to validate computational models or design derivatives with improved steric compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
